Cas no 1804483-43-9 (Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)
Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate
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- Inchi: 1S/C10H9F4NO4/c1-2-18-9(17)6-7(19-10(12,13)14)5(3-11)4-15-8(6)16/h4H,2-3H2,1H3,(H,15,16)
- InChI Key: VPYOUPUTBGPYHH-UHFFFAOYSA-N
- SMILES: FCC1=CNC(C(C(=O)OCC)=C1OC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 453
- XLogP3: 1.2
- Topological Polar Surface Area: 64.599
Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092494-1g |
Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate |
1804483-43-9 | 97% | 1g |
$1,475.10 | 2022-04-02 |
Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate
Research Brief on Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1804483-43-9)
Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1804483-43-9) is a fluorinated pyridine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoromethoxy and fluoromethyl substituents, exhibits promising potential as a building block for the development of novel pharmaceuticals, particularly in the areas of central nervous system (CNS) disorders and anti-inflammatory agents. Recent studies have focused on its synthetic pathways, physicochemical properties, and biological activities, highlighting its versatility in drug discovery.
The synthesis of Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate involves multi-step reactions, including fluorination and esterification, to achieve high yields and purity. Researchers have optimized these synthetic routes to enhance scalability and cost-effectiveness, making it a viable candidate for industrial applications. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further pharmacological evaluations.
In vitro and in vivo studies have demonstrated the compound's ability to modulate key biological targets, including enzymes and receptors implicated in neurodegenerative diseases and inflammatory pathways. For instance, preliminary data suggest that it exhibits inhibitory activity against specific kinases and proteases, which are critical in the pathogenesis of conditions like Alzheimer's disease and rheumatoid arthritis. These findings underscore its potential as a lead compound for the development of targeted therapies.
Despite its promising attributes, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate. Current research is focused on structural modifications to improve its bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its transition from bench to bedside.
In conclusion, Ethyl 5-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate represents a compelling area of research in medicinal chemistry. Its unique chemical structure and biological activities position it as a valuable scaffold for the development of next-generation therapeutics. Continued exploration of its mechanisms of action and clinical potential will be essential to fully realize its therapeutic benefits.
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